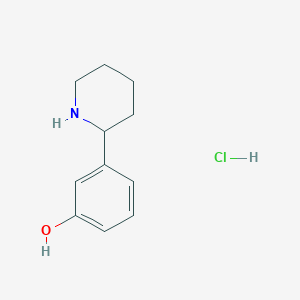

3-(Piperidin-2-yl)phenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-2-ylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11;/h3-5,8,11-13H,1-2,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWQCQZQXDNUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1896533-40-6 | |

| Record name | 3-(piperidin-2-yl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Architectural Advantage: Significance of Piperidine Containing Scaffolds in Medicinal Chemistry

The piperidine (B6355638) moiety, a six-membered heterocyclic amine, is one of the most ubiquitous structural motifs found in pharmaceuticals and biologically active compounds. uni.lunih.gov Its prevalence is not coincidental but rather a testament to its favorable physicochemical and pharmacological properties. The inclusion of a piperidine ring in a molecule can significantly influence its solubility, lipophilicity, and metabolic stability, all critical parameters in drug design. nih.gov

Furthermore, the chiral nature of many piperidine scaffolds allows for stereospecific interactions with biological targets, leading to enhanced potency and selectivity. nih.gov The nitrogen atom within the piperidine ring can act as a basic center, enabling the formation of salts—such as the hydrochloride salt of 3-(Piperidin-2-yl)phenol—which often improves a compound's handling, stability, and aqueous solubility.

The versatility of the piperidine scaffold is evident in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact. These include but are not limited to treatments for cancer, diabetes, microbial infections, and neurological disorders. ijnrd.orgmdpi.com The ability of the piperidine ring to be readily functionalized allows chemists to fine-tune the properties of a molecule to optimize its interaction with a specific biological target.

A Focused Inquiry: Overview of 3 Piperidin 2 Yl Phenol Hydrochloride As a Research Target

Reductive Amination Strategies

Reductive amination offers a versatile approach to the synthesis of piperidine rings from acyclic precursors. This strategy involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.

The synthesis of 3-(Piperidin-2-yl)phenol via reductive amination would conceptually start from a linear precursor containing both a carbonyl group and a primary amine, separated by an appropriate carbon chain. A plausible precursor is 1-(3-hydroxyphenyl)-5-aminopentan-1-one. The intramolecular reaction between the ketone and the amine functionalities would lead to the formation of a cyclic imine intermediate, Δ¹-piperideine.

The formation of this imine is often facilitated by the removal of water from the reaction mixture, which drives the equilibrium towards the cyclized product.

Once the cyclic imine intermediate is formed, it is reduced to the desired piperidine. This reduction can be achieved using various catalytic or stoichiometric reducing agents. nih.govresearchgate.net

Catalytic Hydrogenation: The imine can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is often efficient and produces high yields of the desired amine.

Stoichiometric Reduction: A variety of chemical hydrides can also be employed for the reduction of imines. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and lithium aluminum hydride (LiAlH₄). The choice of reducing agent depends on the presence of other functional groups in the molecule. For instance, sodium cyanoborohydride is a milder reducing agent that is often used for reductive aminations as it is stable under weakly acidic conditions that favor iminium ion formation.

After the reduction of the imine to 3-(Piperidin-2-yl)phenol, the final step is the formation of the hydrochloride salt. This is a standard procedure for the isolation and purification of amine compounds. google.comyoutube.comyoutube.com The free base is dissolved in a suitable solvent, such as diethyl ether, ethanol, or a mixture thereof, and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt typically precipitates from the solution and can be collected by filtration. The use of anhydrous conditions is often preferred to obtain an anhydrous salt. google.com

pH: The formation of the imine is often pH-dependent. Mildly acidic conditions can catalyze the initial condensation and the subsequent dehydration.

Temperature: The reaction temperature can influence the rate of both imine formation and reduction.

Reducing Agent: The choice and stoichiometry of the reducing agent are crucial for achieving complete reduction without affecting other functional groups.

Solvent: The solvent can affect the solubility of the reactants and intermediates, as well as the activity of the catalyst or reducing agent.

By carefully controlling these parameters, the synthesis of this compound via reductive amination can be optimized to achieve higher yields and purity.

Coupling Reactions Involving 3-Hydroxybenzoic Acid Derivatives

An alternative synthetic route involves the formation of an amide bond between a 3-hydroxybenzoic acid derivative and a suitable piperidine precursor, followed by reduction of the amide.

To facilitate the formation of an amide bond, the carboxylic acid group of 3-hydroxybenzoic acid must be activated. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. google.comresearchgate.net Several methods can be employed for this activation:

Conversion to Acyl Chlorides: A common method is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines.

Use of Coupling Reagents: A wide variety of coupling reagents, developed extensively for peptide synthesis, can be used to promote amide bond formation. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These reagents form a highly reactive activated ester intermediate in situ. researchgate.net

Once the 3-hydroxybenzoic acid is activated, it can be reacted with a suitable piperidine precursor, such as 2-aminopiperidine or a protected derivative, to form the corresponding amide. Subsequent reduction of the amide carbonyl group, for example using a strong reducing agent like lithium aluminum hydride, would yield the desired 3-(Piperidin-2-yl)phenol.

Amide Bond Formation with Piperidine Units

A crucial step in the synthesis of many piperidine derivatives involves the formation of an amide bond. This reaction typically joins a carboxylic acid with an amine, mediated by a coupling reagent. luxembourg-bio.com In the context of synthesizing precursors to 3-(Piperidin-2-yl)phenol, this could involve reacting a suitable piperidine precursor with a benzoic acid derivative. The choice of coupling reagent is critical to ensure high yield and minimize side reactions. A variety of reagents have been developed for this purpose, each with its own advantages. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. luxembourg-bio.comacgpubs.org The general mechanism involves the activation of the carboxylic acid by the coupling reagent, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com For instance, the synthesis of piperidine amides of chromone-2-carboxylic acid has been successfully achieved using EDC.HCl in the presence of 4-dimethylaminopyridine (DMAP). acgpubs.org

| Coupling Reagent | Common Additive | Key Feature |

| Dicyclohexylcarbodiimide (DCC) | N/A | Forms an insoluble urea byproduct that can be removed by filtration. luxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Forms a water-soluble urea byproduct, simplifying workup. luxembourg-bio.comacgpubs.org |

| Phosphonium Salts (e.g., BOP, PyBOP) | N/A | Highly efficient but can be more expensive. |

| Uronium/Aminium Salts (e.g., HBTU, HATU) | N/A | Known for rapid reaction times and high yields. luxembourg-bio.com |

Reduction of Amide Intermediates to Amines

Following the formation of the amide bond, the next key transformation is the reduction of the amide carbonyl group (C=O) to a methylene group (CH₂), thus converting the amide into the corresponding amine. This is a fundamental reaction in organic synthesis for forming C-N bonds. nih.govmasterorganicchemistry.com Amides are generally less reactive than other carbonyl compounds like esters or ketones, and their reduction requires the use of powerful reducing agents. masterorganicchemistry.com

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comdtic.mil The reaction mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the amide carbonyl carbon. This is followed by the elimination of an aluminate species to form an iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final amine. masterorganicchemistry.com Other reducing agents, such as boranes or catalytic hydrogenation under harsh conditions, can also be employed, though LiAlH₄ remains a widely used standard for this purpose. dtic.mil In some synthetic routes, a one-pot cyclization/reduction cascade of halogenated amides can be employed, where an amide is first activated and then reduced by a milder reducing agent like sodium borohydride (NaBH₄) to form the piperidine ring. nih.govresearchgate.net

Regioselectivity and Purity Assessment in Synthetic Routes

Achieving the correct regioselectivity is paramount in the synthesis of 3-(Piperidin-2-yl)phenol. This means ensuring the linkage between the two rings occurs at the C2 position of the piperidine and that the hydroxyl group is located at the C3 position of the phenyl ring. The synthetic strategy must be designed to control the formation of these specific isomers over other possibilities (e.g., 2-, 3-, or 4-substituted piperidines and ortho-, meta-, or para-substituted phenols). nih.govnih.gov

Strategies to control regioselectivity often rely on using starting materials where the desired substitution pattern is already established. For example, starting with a 3-hydroxypyridine derivative and performing a reaction that adds the phenyl group, or vice versa. The generation of specific intermediates, such as a 3,4-piperidyne, allows for regioselective trapping with various reactants to form functionalized piperidines. nih.govnih.gov Computational models can sometimes be used to predict and rationalize the observed regioselectivity in such reactions. nih.govnih.gov

Once the synthesis is complete, rigorous purity assessment is required. A combination of analytical techniques is typically used:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the target compound from any impurities, byproducts, or unreacted starting materials, allowing for quantification of purity.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure and connectivity of the final product. Mass Spectrometry (MS) confirms the molecular weight of the compound.

Advanced and Scalable Synthetic Approaches

For the production of piperidine derivatives on a larger scale, traditional batch processing can be inefficient and pose safety challenges. Modern synthetic methodologies focus on advanced, scalable techniques like continuous flow chemistry to improve efficiency, safety, and throughput. patsnap.comresearchgate.net

Continuous Flow Hydrogenation Techniques for Piperidine Ring Formation

The formation of the piperidine ring is often accomplished by the hydrogenation of a corresponding pyridine derivative. wikipedia.org Continuous flow hydrogenation has emerged as a superior alternative to traditional batch hydrogenation, which often requires high pressures, elevated temperatures, and long reaction times. researchgate.netpatsnap.com

In a continuous flow setup, a solution of the pyridine substrate and hydrogen are passed through a heated tube or microreactor packed with a heterogeneous catalyst. patsnap.compatsnap.com This technology offers several advantages:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with handling hydrogen gas under pressure. patsnap.com

Improved Efficiency: Superior heat and mass transfer in microreactors can dramatically shorten reaction times from hours to minutes or even seconds. patsnap.compatsnap.com

High Selectivity and Conversion: Precise control over reaction parameters often leads to near-quantitative conversion and high selectivity for the desired piperidine product. patsnap.compatsnap.com

Various catalysts, such as ruthenium, platinum, or palladium on a solid support (e.g., carbon or alumina), have been successfully employed in these systems. patsnap.comresearchgate.netpatsnap.com

| Parameter | Typical Batch Hydrogenation | Continuous Flow Hydrogenation |

| Reaction Time | Hours to >14 hours | Seconds to minutes patsnap.compatsnap.com |

| Pressure | High (e.g., 4.0 MPa) | Moderate to High (e.g., 1.0-5.0 MPa) patsnap.compatsnap.com |

| Temperature | High (e.g., 140°C) | Mild to Moderate (e.g., 50-80°C) patsnap.compatsnap.com |

| Safety Profile | Higher risk due to large volume | Lower risk due to small volume patsnap.com |

| Scalability | Limited by reactor size | Easily scalable by continuous operation |

Process Parameters and Throughput Considerations in Industrial-Scale Synthesis

Translating a synthetic route from the laboratory to an industrial scale requires careful optimization of process parameters to maximize throughput while maintaining quality and safety. For the synthesis of a phenol-piperidine derivative, key considerations include catalyst selection, solvent choice, temperature, and pressure. google.com

General Synthetic Strategies for Phenol-Piperidine Derivatives

The construction of molecules containing both phenol and piperidine scaffolds can be approached through several general strategies. These methods can be broadly categorized by which ring is formed last or how the two fragments are joined. nih.gov

Hydrogenation of Pyridine Precursors: This is one of the most common methods, where a suitably substituted hydroxypyridine or phenylpyridine is reduced to the corresponding piperidine. nih.govwikipedia.org The hydrogenation can be stereoselective, allowing for the synthesis of specific isomers, which is often crucial for pharmaceutical applications. dicp.ac.cn Recent advances have enabled rhodium-catalyzed asymmetric reductive Heck reactions to furnish 3-substituted tetrahydropyridines from dihydropyridines and arylboronic acids, which can then be reduced to the final piperidine. acs.org

Intramolecular Cyclization: These strategies involve forming the piperidine ring from an acyclic precursor that already contains the phenol moiety. This can be achieved through various reactions, such as reductive amination of keto-amines or intramolecular nucleophilic substitution of halo-amines. nih.govnih.gov For example, a one-pot cyclization/reduction cascade of halogenated amides provides an efficient route to various substituted piperidines. nih.gov

Cross-Coupling Reactions: Modern catalytic methods can be used to join a pre-formed piperidine ring with a phenol or protected phenol derivative. While less common for this specific substitution pattern, reactions like the Suzuki or Buchwald-Hartwig couplings are powerful tools for creating C-C and C-N bonds, respectively, and could be adapted for this purpose. A recent approach combines biocatalytic C-H oxidation of a piperidine with radical cross-coupling to form new C-C bonds, streamlining the synthesis of complex derivatives. news-medical.net

These diverse synthetic strategies provide chemists with a versatile toolbox for the construction of this compound and other related phenol-piperidine structures, enabling the efficient production of these valuable chemical entities. nbinno.comnih.gov

Wittig Olefination and O-Alkylation in Heterocycle Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. masterorganicchemistry.comwikipedia.orglumenlearning.com While not a direct method for ring formation, it is instrumental in constructing precursors for piperidine synthesis. For instance, a suitably functionalized piperidinone could be converted to an exocyclic alkene via a Wittig reaction, which is then further modified and reduced to achieve the desired substitution pattern. The synthesis of the ylide itself typically involves the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base. libretexts.orgchemistryviews.org

In the context of synthesizing molecules with a phenol group, such as 3-(Piperidin-2-yl)phenol, O-alkylation serves as a critical protective strategy. The hydroxyl group of the phenol is typically masked, often as a methyl or benzyl ether, to prevent unwanted side reactions during subsequent synthetic steps. This protective ether group is then removed in a final deprotection step to yield the free phenol.

Nucleophilic Substitution Reactions for Moiety Introduction

Nucleophilic substitution is a fundamental reaction class for introducing functional groups onto a pre-existing molecular framework. In piperidine synthesis, these reactions are crucial for adding substituents to the heterocyclic ring. One strategy involves the generation of pyridinium salts from pyridine derivatives, which can then undergo nucleophilic addition to furnish a variety of substituted piperidines. nih.govchemrxiv.org A comprehensive approach involves a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates to access N-(hetero)arylpiperidines. chemrxiv.orgodu.edu

Alkylation of piperidine precursors is another common application of nucleophilic substitution. For example, the regioselective alkylation at the C3 position of the piperidine ring can be achieved through the formation of an enamide anion, which then reacts with an alkyl halide. synarchive.com Such methods allow for the controlled introduction of alkyl or aryl moieties, which is essential for building the specific substitution pattern required for compounds like 3-(Piperidin-2-yl)phenol.

Cyclocondensation Reactions for Piperidinone and Related Scaffolds

Cyclocondensation reactions are powerful tools for constructing heterocyclic rings from acyclic precursors in a single step. A classic example relevant to piperidine synthesis is the Petrenko-Kritschenko piperidone synthesis. wikipedia.org This multicomponent reaction involves the condensation of an acetonedicarboxylic acid ester, two equivalents of an aldehyde, and a primary amine or ammonia to form a 4-piperidone derivative. drugfuture.comwikipedia.orgchempedia.infonih.gov

By selecting 3-hydroxybenzaldehyde (or a protected version) as the aldehyde component, this reaction provides a direct route to a piperidone scaffold bearing the desired hydroxyphenyl group. The resulting piperidone can then be further functionalized and reduced to obtain the final 2-substituted piperidine. The reaction is considered a type of double Mannich reaction and is related to the Robinson-Schöpf tropinone synthesis. drugfuture.comwikipedia.org

| Petrenko-Kritschenko Piperidone Synthesis | |

| Reaction Type | Multicomponent Cyclocondensation |

| Reactants | Acetonedicarboxylic Ester, Aldehyde (2 eq.), Amine/Ammonia |

| Product | 4-Piperidone Derivative |

| Key Feature | Forms the piperidine ring and introduces substituents simultaneously. |

Reductive Cyclization of Amino Acid Derivatives

Amino acids serve as versatile chiral building blocks for the synthesis of complex nitrogen-containing heterocycles. Reductive cyclization strategies can transform linear amino acid derivatives into cyclic structures like piperidines. One approach involves the conversion of primary amines into bis(oximinoalkyl)amines through a double Michael addition, followed by a stereoselective catalytic reductive cyclization of the oxime groups to form the heterocyclic ring. rsc.org While initially developed for piperazines, this principle can be adapted for piperidine synthesis.

Another pathway involves the reductive amination of dicarbonyl compounds derived from amino acids. For instance, a δ-amino ketone or aldehyde can undergo intramolecular cyclization and reduction to yield the corresponding piperidine. This method allows the stereochemistry of the starting amino acid to be transferred to the final product, providing a route to enantiomerically pure piperidine derivatives. dicp.ac.cn

Asymmetric Hydrogenation of Pyridinium Salts for Chiral Piperidines

The asymmetric hydrogenation of pyridines and their derivatives is a highly efficient and atom-economical method for producing chiral piperidines. A significant challenge in this area is the potential for the nitrogen atom in the substrate and product to coordinate to and deactivate the metal catalyst. nih.gov This is often overcome by converting the pyridine into a pyridinium salt, which activates the ring towards reduction and mitigates catalyst inhibition. nih.govnih.gov

Iridium- and rhodium-based catalysts, paired with chiral phosphine ligands, have proven particularly effective for this transformation. These systems can achieve high levels of enantioselectivity and diastereoselectivity in the hydrogenation of various substituted pyridinium salts, including those with aryl groups at the 2- or 3-position. nih.govresearchgate.netunimi.it This method represents a state-of-the-art approach to synthesizing optically active piperidines directly from readily available pyridine precursors.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| [{Ir(cod)Cl}2] | (R)-SynPhos | 2-Substituted Pyridinium Salts | High enantioselectivity | nih.gov |

| Rh-based | JosiPhos | N-Benzylated 3-Substituted Pyridinium Salts | High enantiomeric excess (up to 90% ee) | researchgate.netnih.gov |

| Ir-based | MP²-SEGPHOS | N-Alkyl-2-arylpyridinium Salts | High levels of enantioselectivity | nih.gov |

Radical-Mediated Amine Cyclization for Piperidine Scaffolds

Radical cyclization reactions offer a unique approach to the formation of C-C and C-N bonds under mild conditions. For piperidine synthesis, this typically involves the generation of a nitrogen- or carbon-centered radical from a linear precursor, which then undergoes an intramolecular cyclization. A common strategy is the 6-exo cyclization of an aminyl or α-aminoalkyl radical onto a tethered alkene or alkyne. rsc.orgnih.gov

These reactions can be initiated by various methods, including the use of radical initiators like AIBN with tributyltin hydride, or through modern metalloradical catalysis involving metals such as cobalt. Cobalt(II) complexes, for example, can catalyze the enantioselective cyclization of azidoformates, proceeding through aminyl radical intermediates. These methods are powerful for constructing polysubstituted piperidine rings with good control over stereochemistry. rsc.org

Preclinical Pharmacological Investigations and Biological Activities of 3 Piperidin 2 Yl Phenol Hydrochloride and Analogs

Assessment of Antimicrobial Properties

The growing challenge of antimicrobial resistance has spurred the search for novel chemical entities with potent activity against pathogenic microorganisms. The piperidine (B6355638) scaffold has emerged as a promising starting point for the development of new antimicrobial agents.

While specific studies on the antibacterial activity of 3-(Piperidin-2-yl)phenol hydrochloride are not extensively available in the public domain, research on structurally related piperidine derivatives has demonstrated notable in-vitro efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain synthetic piperidine derivatives have been shown to be active against Staphylococcus aureus (a Gram-positive pathogen) and Escherichia coli (a Gram-negative pathogen) biointerfaceresearch.com. The mechanism of action for many piperidine-based antibacterial agents is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. The presence of a phenol (B47542) group, as in 3-(Piperidin-2-yl)phenol, could potentially enhance antibacterial activity, as phenolic compounds are known for their antimicrobial properties.

A representative study on piperidine derivatives showcased their activity against common bacterial strains. The following table summarizes the in vitro antibacterial activity of two such analog compounds.

| Compound | Test Organism | Zone of Inhibition (mm) |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Staphylococcus aureus | 19± 1.63 |

| Escherichia coli | 28± 2.16 | |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus | 23± 2.45 |

| Escherichia coli | 31± 3.56 | |

| Data is illustrative of piperidine analogs and not this compound specifically. biointerfaceresearch.com |

Similar to the antibacterial investigations, the antifungal potential of piperidine derivatives has been an area of active research. Various analogs have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi. Studies have reported that certain piperidine compounds exhibit significant antifungal effects against a range of fungal species, including yeasts and molds academicjournals.org. The mechanism of antifungal action for these compounds may involve the disruption of fungal cell membrane integrity or interference with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Research in Neurological Systems

The piperidine moiety is a common feature in many centrally acting drugs, and its derivatives have been extensively studied for their effects on the central nervous system (CNS).

Research into analogs of this compound has revealed interactions with key neurological targets. A notable analog, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), has been investigated for its effects on dopamine (B1211576) receptors. Studies have shown that the enantiomers of 3-PPP exhibit complex interactions with both presynaptic and postsynaptic dopamine receptors, leading to dose-dependent effects on locomotor activity in animal models. At lower doses, these compounds can act as agonists at inhibitory autoreceptors, leading to a decrease in dopamine release and sedative effects. At higher doses, their activity at postsynaptic receptors can result in either suppression or stimulation of locomotion, depending on whether they act as partial or full agonists. These findings suggest that compounds based on the (3-hydroxyphenyl)piperidine scaffold have the potential to modulate dopaminergic neurotransmission, which is a key target in the treatment of various neurological and psychiatric disorders.

Anticancer Research

The search for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry, and piperidine derivatives have shown promise in this area.

A significant body of research has focused on the in vitro anticancer activity of piperidine and piperidone analogs. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, including those of the prostate and lymphoma nih.gov. The mechanisms underlying their anticancer activity are multifaceted and can include the induction of apoptosis, or programmed cell death.

Studies on novel piperidone compounds have demonstrated their ability to induce apoptosis through the intrinsic pathway, which involves the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade nih.gov. The activation of caspase-3/7 is a hallmark of apoptosis and has been observed in cancer cells treated with these piperidone analogs nih.gov.

While specific cytotoxic and apoptotic data for this compound are not available, the broader class of piperidine-containing molecules has demonstrated significant potential in preclinical cancer research. The following table provides representative data on the cytotoxic concentration (CC50) of two piperidone analogs against a leukemia/lymphoma cell line.

| Compound | Cell Line | CC50 (µM) |

| Piperidone Analog 1 | CEM (Leukemia/Lymphoma) | 3.2 ± 0.2 |

| Piperidone Analog 2 | CEM (Leukemia/Lymphoma) | 2.6 ± 0.1 |

| Data is illustrative of piperidone analogs and not this compound specifically. nih.gov |

Inhibition of Specific Kinases (e.g., c-Met Kinase)

Analogs of 3-(piperidin-2-yl)phenol have been explored for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. The c-Met kinase, a receptor tyrosine kinase, is a notable target in cancer therapy.

Research into compounds with a piperidine moiety has shown promise in the development of c-Met inhibitors. For instance, a series of compounds containing a 3-carboxypiperidin-2-one scaffold were designed and evaluated for their c-Met kinase inhibitory activity. nih.gov Several of these compounds demonstrated significant inhibitory effects on c-Met, with IC50 values ranging from 8.6 to 81 nM. nih.gov Furthermore, these compounds showed potent antiproliferative activity against the MKN45 cancer cell line. nih.gov

Another study focused on novel picolinamide (B142947) derivatives, which, while structurally distinct from a simple piperidinylphenol, incorporate a piperidine-like functionality and have shown good c-Met inhibitory activity. bioworld.com The lead compound from this series exhibited an IC50 value of 46.5 nM against c-Met kinase and demonstrated selectivity over other kinases like VEGFR-2, Flt3, c-Kit, and MEK1. bioworld.com These findings highlight the potential of piperidine-containing structures in the design of selective c-Met inhibitors.

| Compound Type | Scaffold | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Piperidin-2-one Derivative | 3-Carboxypiperidin-2-one | 8.6 - 81 nM | nih.gov |

| Picolinamide Derivative | 4-(4-amino phenoxy) picolinamide | 46.5 nM | bioworld.com |

Poly(ADP-ribose) Polymerase (PARP) Inhibition Studies

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents. The piperidine scaffold is a feature in several known PARP inhibitors. For example, Olaparib, an approved PARP inhibitor, contains a piperazine (B1678402) ring, a related six-membered nitrogen-containing heterocycle.

Studies on analogs have explored the incorporation of the piperidine ring to enhance PARP inhibitory activity. For instance, the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) resulted in a potent PARP 1 and 2 inhibitor with IC50 values of 3.8 nM and 2.1 nM, respectively. researchgate.net This compound also demonstrated efficacy as a single agent in a xenograft model of BRCA-1 deficient cancer. researchgate.net

Further research into phthalazinone derivatives, designed based on the structure of Olaparib, has also yielded potent PARP1 inhibitors. nih.gov While not direct analogs of 3-(piperidin-2-yl)phenol, these studies underscore the utility of the piperidine and related heterocyclic structures in the design of effective PARP inhibitors.

| Compound | Scaffold | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| MK-4827 | 2-phenyl-indazole-7-carboxamide with a piperidin-3-yl substituent | PARP-1 | 3.8 nM | researchgate.net |

| MK-4827 | 2-phenyl-indazole-7-carboxamide with a piperidin-3-yl substituent | PARP-2 | 2.1 nM | researchgate.net |

Histone Demethylase (KDM2b) Inhibition Research

Akt Pathway Inhibition in Preclinical Models

The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers. nih.gov Several inhibitors targeting this pathway incorporate a piperidine moiety.

A series of Akt inhibitors featuring a piperidin-4-yl side chain have been designed and synthesized. rsc.org Some of these compounds exhibited high Akt1 inhibitory activity and potent anti-proliferative effects on PC-3 prostate cancer cells. rsc.org The most potent compound in this series was identified as a pan-Akt inhibitor that effectively inhibited the cellular phosphorylation of Akt and induced apoptosis. rsc.org

Another example is the development of Hu7691, a potent and selective Akt inhibitor with a piperidine core, which has demonstrated low cutaneous toxicity in preclinical models. researchgate.net This compound showed selective inhibition of AKT1 over AKT2, which is believed to contribute to its favorable safety profile. researchgate.net The piperidine derivative DTPEP has also been shown to act as a dual-acting anti-breast cancer agent by targeting ERα and downregulating the PI3K/Akt‐PKCα pathway, leading to apoptosis. nih.gov

| Compound | Scaffold | Activity | Cell Line | Reference |

|---|---|---|---|---|

| Piperidin-4-yl derivative (10h) | Piperidin-4-yl side chain | Pan-Akt inhibitor, induces apoptosis | PC-3 | rsc.org |

| Hu7691 | (3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl | Selective AKT1 inhibitor (IC50 = 4.0 nM) | - | researchgate.net |

| DTPEP | Piperidine derivative | Downregulates PI3K/Akt pathway | MCF-7, MDA-MB-231 | nih.gov |

Analgesic Potential in Preclinical Models

The piperidine ring is a core structure in many potent analgesic agents. Research into various alkyl piperidine derivatives has demonstrated their potential for pain relief. Synthetic quaternary salts of alkyl piperidines have been explored for their analgesic activity using the tail immersion method, with several analogs showing varying degrees of activity when compared to the standard drug pethidine. nih.govresearchgate.net

Studies on 3-alkyl-3-phenylpiperidine derivatives have also been conducted to evaluate their analgesic properties. acs.orgacs.org These investigations highlight the importance of the substitution pattern on the piperidine ring and the phenyl group in determining analgesic efficacy. While specific data on this compound is not available, the consistent analgesic activity observed in its structural analogs suggests that this compound class warrants further investigation for pain management.

Anti-inflammatory Activity Assessment

Piperidine and its derivatives have been investigated for their anti-inflammatory properties. nih.govscielo.org.mx The synthesis and evaluation of 2-aryl-2-alpha-piperidyl-1,3-dioxanes revealed anti-inflammatory activity in preclinical models of edema. nih.gov

More broadly, piperidine-containing natural products and synthetic derivatives have been shown to modulate inflammatory pathways. nih.gov For instance, some piperidine alkaloids have demonstrated the ability to inhibit the production of pro-inflammatory mediators. The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with signaling pathways such as NF-κB.

Antiallergic and Antihistaminic Activities

The piperidine scaffold is a common feature in many antihistaminic drugs. researchgate.net Research into N-(4-piperidinyl)-1H-benzimidazol-2-amines has led to the identification of potent antihistaminic agents. nih.gov In vivo evaluations in rats and guinea pigs demonstrated that phenylethyl derivatives, in particular, showed strong antihistamine properties after oral administration. nih.gov

Furthermore, 4-oxypiperidine ethers have been designed and synthesized as histamine (B1213489) H3 receptor antagonists/inverse agonists. nih.gov Several of these compounds displayed nanomolar affinity for the H3 receptor, indicating their potential for treating allergic conditions and other disorders involving the histaminergic system. nih.gov While direct studies on this compound are lacking, the prevalence of the piperidine motif in antihistamines suggests that its analogs could possess similar activities.

Enzyme Inhibition Studies

Carbonic Anhydrase (hCA I, hCA II) Inhibition

No studies detailing the inhibitory effects of this compound on human carbonic anhydrase isoforms I and II (hCA I and hCA II) were identified. While phenolic compounds have been explored as carbonic anhydrase inhibitors, with some demonstrating binding to the enzyme's active site, specific data for this compound is not available.

Acetylcholinesterase (AChE) Inhibition

There is no available research on the acetylcholinesterase (AChE) inhibitory activity of this compound. Although various piperidine derivatives have been synthesized and evaluated for their potential to inhibit AChE, a key target in Alzheimer's disease research, specific inhibition constants (Ki) or IC50 values for the subject compound have not been published.

General Enzyme Binding and Inhibition Kinetics

A comprehensive search did not yield any studies on the general enzyme binding profile or inhibition kinetics of this compound. Information regarding its mechanism of action, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor against any specific enzyme, remains uncharacterized in the available literature.

Antiviral Profiling (e.g., SARS-CoV-2 Replication Inhibition)

No preclinical data was found regarding the antiviral activity of this compound. Specifically, there are no published reports on its ability to inhibit the replication of SARS-CoV-2 or any other viruses. The exploration of piperidine-containing compounds as potential antiviral agents is an area of research, but studies on this specific molecule are absent.

Serotonin (B10506) Receptor (5-HT1A) Agonism and Serotonin Transporter (SERT) Affinity

Detailed pharmacological data on the interaction of this compound with the serotonin 5-HT1A receptor and the serotonin transporter (SERT) is not available. Consequently, its binding affinity (Ki), functional activity as an agonist or antagonist at the 5-HT1A receptor, and its potency in inhibiting serotonin reuptake via SERT have not been documented.

Choline (B1196258) Transporter (CHT) Inhibition Studies

No research was identified that investigates the effect of this compound on the high-affinity choline transporter (CHT). The potential for this compound to inhibit choline uptake, a critical step in acetylcholine (B1216132) synthesis, has not been explored in preclinical studies.

Data Tables

Due to the absence of specific research findings for this compound in the stipulated areas of investigation, no data tables can be generated.

Molecular Mechanisms of Action

Interaction with Specific Biomolecular Targets

The biological activity of 3-(Piperidin-2-yl)phenol hydrochloride is predicated on its ability to bind to and modulate the function of specific biomolecular targets, such as receptors and enzymes. While direct binding data for this exact compound is not extensively available in the public domain, the well-established pharmacology of its core components allows for informed inferences about its potential targets.

Compounds featuring a 3-hydroxyphenyl-piperidine scaffold have been investigated for their affinity to various receptors within the central nervous system. For instance, derivatives such as (+)-3-[3-hydroxyphenyl-N-(1-propyl) piperidine] have been shown to interact with sigma (σ) receptors and display modulatory effects on neurochemical pathways. nih.gov This suggests that this compound may also exhibit affinity for σ receptors, which are involved in a variety of cellular functions, including signal transduction and the modulation of ion channels.

Furthermore, the piperidine (B6355638) nucleus is a common feature in ligands for a multitude of receptors and enzymes. clinmedkaz.org Computational and in-silico studies on various piperidine derivatives have predicted their potential to interact with a wide range of biological targets, including enzymes, ion channels, and G-protein coupled receptors. clinmedkaz.org Molecular docking studies on similar piperidine-containing molecules have demonstrated their ability to fit into the binding pockets of enzymes like ribonucleotide reductases, highlighting the potential for enzymatic inhibition. researchgate.net

The following table summarizes potential biomolecular targets for this compound based on the activities of structurally related compounds.

| Potential Target Class | Specific Examples | Potential Effect |

| Receptors | Sigma (σ) Receptors | Modulation of neurotransmitter systems |

| NMDA Receptors | Allosteric modulation | |

| Opioid Receptors (ORL1) | Agonist or antagonist activity | |

| Enzymes | Ribonucleotide Reductases | Inhibition |

| Tyrosinase | Substrate or inhibitor | |

| Ion Channels | Voltage-gated ion channels | Modulation of ion flux |

This table is based on inferred activities from structurally similar compounds and requires experimental validation for this compound.

Role of the Phenol (B47542) Moiety in Hydrogen Bonding and π-π Interactions

The phenol group is a critical pharmacophore that significantly contributes to the binding affinity and specificity of a molecule through its ability to participate in various non-covalent interactions.

Hydrogen Bonding: The hydroxyl (-OH) group of the phenol moiety can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This dual capability allows for the formation of strong and directional interactions with amino acid residues in the binding sites of proteins. For example, the hydroxyl group can form hydrogen bonds with the side chains of aspartate, glutamate, serine, threonine, and tyrosine, as well as with the peptide backbone of the protein.

π-π Interactions: The aromatic ring of the phenol group is electron-rich and can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions, which arise from the overlap of p-orbitals, are crucial for the stabilization of the ligand-protein complex. The strength and geometry of these interactions can be influenced by the electronic properties of the interacting aromatic rings.

The following table details the potential intermolecular interactions involving the phenol moiety of this compound.

| Interaction Type | Participating Group on Phenol Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Hydroxyl (-OH) hydrogen | Aspartate, Glutamate, Serine, Threonine, Tyrosine, Peptide carbonyl |

| Hydrogen Bond Acceptor | Hydroxyl (-OH) oxygen | Arginine, Histidine, Lysine, Serine, Threonine, Tryptophan, Tyrosine |

| π-π Stacking | Aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interaction | Aromatic ring | Arginine, Lysine |

Role of the Piperidine Ring in Receptor and Enzyme Recognition

The piperidine ring, a saturated heterocycle, plays a multifaceted role in the interaction of this compound with its biological targets. Its three-dimensional structure and chemical properties are key determinants of binding affinity and selectivity.

Conformational Flexibility and Receptor Fit: The piperidine ring typically adopts a chair conformation to minimize steric strain. However, it can undergo conformational changes to fit optimally into a binding pocket. This conformational flexibility allows the substituents on the ring to be oriented in specific spatial arrangements (axial or equatorial) that are recognized by the receptor or enzyme active site. The specific stereochemistry at the 2-position of the piperidine ring in 3-(Piperidin-2-yl)phenol will dictate a preferred three-dimensional arrangement, influencing its interaction with chiral biological macromolecules.

Ionic Interactions: The nitrogen atom in the piperidine ring is basic and, in the hydrochloride salt form, will be protonated, carrying a positive charge. This cationic center can form strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate and glutamate. Furthermore, this positive charge can participate in cation-π interactions with aromatic amino acid side chains. For instance, in some receptor interactions, the protonated nitrogen of a piperidine ring forms a crucial salt bridge with an aspartate residue. nih.gov

The table below outlines the key contributions of the piperidine ring to molecular recognition.

| Feature of Piperidine Ring | Type of Interaction | Potential Interacting Partners |

| Protonated Nitrogen (Cationic Center) | Ionic Interaction (Salt Bridge) | Aspartate, Glutamate |

| Cation-π Interaction | Phenylalanine, Tyrosine, Tryptophan | |

| Methylene Groups (-CH2-) | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |

| van der Waals Forces | Various amino acid residues | |

| Three-Dimensional Structure | Steric Complementarity | Shape of the binding pocket |

Elucidation of Modulated Biological Pathways and Cellular Processes

The interaction of this compound with its molecular targets can trigger a cascade of downstream signaling events, leading to the modulation of various biological pathways and cellular processes. Based on the activities of related compounds, several potential pathways can be implicated.

Neurotransmitter Signaling Pathways: Given the potential interaction with sigma and NMDA receptors, this compound could modulate neurotransmitter systems. For example, sigma receptor ligands are known to influence dopaminergic and glutamatergic signaling. nih.gov This could have implications for cellular processes such as synaptic plasticity, neuronal excitability, and cell survival.

PI3K/Akt Signaling Pathway: Piperidine derivatives have been shown to exert effects on cancer cells by modulating the PI3K/Akt signaling pathway. nih.gov This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Downregulation of this pathway can lead to the induction of programmed cell death (apoptosis). A new piperidine derivative, DTPEP, has been reported to downregulate PI3K/Akt and PKCα expression, leading to caspase-dependent apoptosis in breast cancer cells. nih.gov

Cell Cycle Regulation and Apoptosis: The modulation of signaling pathways often converges on the regulation of the cell cycle and apoptosis. Some piperidine derivatives have been found to induce cell cycle arrest and promote apoptosis in cancer cells. nih.gov This can occur through the regulation of key proteins involved in these processes, such as cyclins, cyclin-dependent kinases, and caspases.

The potential cellular consequences of the molecular interactions of this compound are summarized in the table below.

| Modulated Biological Pathway | Key Molecular Components | Potential Cellular Process Affected |

| Dopaminergic/Glutamatergic Signaling | Dopamine (B1211576) receptors, NMDA receptors, Sigma receptors | Synaptic transmission, neuronal survival |

| PI3K/Akt/PKCα Pathway | PI3K, Akt, PKCα | Cell survival, proliferation, apoptosis |

| Caspase Activation Pathways | Caspases, Bcl-2 family proteins | Apoptosis (programmed cell death) |

| Cell Cycle Control | Cyclins, Cyclin-Dependent Kinases (CDKs) | Cell cycle arrest |

It is important to emphasize that while the structural components of this compound suggest a high potential for biological activity, detailed experimental studies are required to definitively identify its specific molecular targets and elucidate the precise biological pathways it modulates.

Structure Activity Relationship Sar and Rational Analog Design

Impact of Substitutions and Modifications on the Piperidine (B6355638) Ring on Potency and Selectivity

The piperidine ring is a key component influencing the steric and electronic properties of the molecule. researchgate.net Modifications to this ring, particularly at the nitrogen atom and the carbon atoms of the ring, can significantly alter the compound's interaction with biological targets. researchgate.net

N-alkylation or N-arylation of the piperidine nitrogen is a common strategy to modulate activity. For instance, in related series of compounds, the introduction of different substituents on the nitrogen can lead to a range of activities, from potent agonists to antagonists at certain receptors. researchgate.net The size and nature of the N-substituent are critical. Small alkyl groups, aralkyl groups (like benzyl), or more complex moieties can explore different binding pockets, thereby affecting both potency and selectivity. In many classes of piperidine-containing drugs, the N-substituent plays a crucial role in establishing key interactions with the target protein. nih.gov

Substitutions on the carbon atoms of the piperidine ring also have a profound impact. For example, the introduction of methyl groups at the 3- or 4-positions can enhance potency by providing favorable hydrophobic interactions or by restricting the ring's conformation. ajchem-a.com The stereochemistry of these substituents is often crucial, with one enantiomer or diastereomer displaying significantly higher activity than others.

| Compound Scaffold | Modification | Observed Effect on Activity/Selectivity | Reference Concept |

|---|---|---|---|

| N-Substituted Piperidines | Introduction of N-benzyl group | Often increases potency due to additional hydrophobic/aromatic interactions. | nih.gov |

| N-Substituted Piperidines | Variation of N-alkyl chain length | Optimal chain length often required for maximal potency, with shorter or longer chains showing decreased activity. | documentsdelivered.com |

| C-Substituted Piperidines | Methyl group at C-3 or C-4 | Can increase potency and/or selectivity by influencing conformation and providing hydrophobic contacts. | ajchem-a.com |

| C-Substituted Piperidines | Introduction of a 3-alkyl substituent on a pyridine (B92270) ring attached to piperidine | Retained activity against wild-type reverse transcriptase but showed reduced activity against certain mutant forms. | nih.gov |

Influence of Phenolic Group Modifications on Biological Activity

The phenolic hydroxyl group is a critical pharmacophoric feature, often acting as a hydrogen bond donor or acceptor. nih.govpjmhsonline.com Its modification or replacement can dramatically alter the biological profile of the compound. nih.gov

O-Alkylation and O-Acylation : Converting the hydroxyl group to an ether (O-alkylation) or an ester (O-acylation) typically reduces or abolishes activity that relies on hydrogen bonding from the -OH group. pjmhsonline.com However, such modifications can be used to create prodrugs, improving pharmacokinetic properties like membrane permeability.

Bioisosteric Replacement : Replacing the hydroxyl group with other functional groups that can act as hydrogen bond donors/acceptors (e.g., -NH2, -SH, -CONH2) can help probe the electronic and steric requirements of the binding site.

Ring Substitution : Adding substituents such as halogens, alkyl, or methoxy (B1213986) groups to the phenolic ring can modulate the acidity of the hydroxyl group and introduce new interactions with the target. nih.gov For example, electron-withdrawing groups can increase the acidity of the phenol (B47542), potentially strengthening hydrogen bonds.

The biological and pharmaceutical activities of phenolic compounds are fundamentally linked to their phenolic ring and the attached hydroxyl group. researchgate.net

| Modification Type | Specific Change | General Impact on Activity | Reference Concept |

|---|---|---|---|

| Removal/Masking of Hydroxyl | Conversion to Methoxy Ether (-OCH3) | Often leads to a significant loss of potency, highlighting the importance of the H-bond donor capability. | pjmhsonline.com |

| Removal/Masking of Hydroxyl | Conversion to Ester (-OCOR) | Can create a prodrug; activity is dependent on in vivo hydrolysis back to the phenol. | nih.gov |

| Aromatic Ring Substitution | Introduction of Halogen (e.g., F, Cl) | Modulates pKa of the phenol and can introduce new halogen bonding or hydrophobic interactions, potentially increasing potency. | nih.gov |

| Aromatic Ring Substitution | Addition of Methoxy Group | Can alter electronic properties and provide additional steric bulk, influencing binding orientation. | frontiersin.org |

Comparative Analysis with Structurally Related Compounds

The position of the hydroxyl group on the phenyl ring is critical. The 3-hydroxy (meta) substitution pattern of 3-(Piperidin-2-yl)phenol is a common feature in many centrally acting agents. Moving the hydroxyl group to the 2- (ortho) or 4- (para) position would significantly alter the geometry of the molecule and the vector of the hydrogen-bonding interaction. This change in the relative orientation between the piperidine ring and the phenolic hydroxyl group can disrupt the optimal binding mode at the target receptor, often leading to a substantial decrease in affinity and efficacy.

Replacing the six-membered piperidine ring with a five-membered pyrrolidine (B122466) ring is a common strategy in medicinal chemistry to explore the impact of ring size on activity. researchgate.net The key difference between a pyrrolidine and a piperidine is the ring size, which affects the conformational flexibility and the spatial arrangement of substituents. differencebetween.com

Conformational Differences : The piperidine ring typically adopts a stable chair conformation, whereas the five-membered pyrrolidine ring exists in more flexible envelope or twist conformations. differencebetween.comnih.gov This difference alters the angles and distances between the nitrogen atom, the point of attachment to the phenyl ring, and any other substituents.

Impact on Activity : For some biological targets, the more constrained geometry of a pyrrolidine analog might be beneficial, leading to increased selectivity. In other cases, the specific chair conformation of the piperidine ring may be essential for optimal placement of key interacting groups, making the pyrrolidine analog less active. researchgate.net The stereoselectivity of a reaction can also be influenced by whether a piperidine or pyrrolidine ring is formed. mdpi.com

The introduction of various substituents can fine-tune the compound's properties. Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, thiophene) introduces heteroatoms that can act as additional hydrogen bond acceptors and alter the electronic distribution of the ring system. This can lead to improved selectivity or novel interactions with the target.

Similarly, adding alkyl or aryl substituents to either the piperidine or phenyl ring can enhance hydrophobic interactions. For example, adding a phenyl group to the piperidine ring can provide a significant boost in potency in certain compound series through π-π stacking or other hydrophobic interactions within the binding pocket. nih.gov

Application of Conformational Restriction Strategies in Analog Optimization

To improve potency and selectivity, medicinal chemists often employ strategies to reduce the conformational flexibility of a molecule. A flexible molecule may need to adopt a specific, high-energy conformation to bind effectively, which is entropically unfavorable. By "locking" the molecule into a more bioactive conformation, binding affinity can be enhanced.

For the 3-(piperidin-2-yl)phenol scaffold, conformational restriction could be achieved by:

Introducing Unsaturation : Creating a double bond within the piperidine ring to form a tetrahydropyridine (B1245486) derivative.

Bridging : Creating bicyclic structures by bridging different atoms of the piperidine ring. For example, forming an additional ring between the nitrogen and a carbon atom.

Spirocyclization : Fusing a second ring to the piperidine ring at a single carbon atom (a spiro center) can rigidly orient substituents and explore different regions of chemical space. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Studies on various piperidine (B6355638) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking studies of piperidine-based compounds with the sigma-1 receptor (S1R) have revealed crucial interactions. The protonated piperidine nitrogen often forms a salt bridge with acidic residues like Glu172 and Asp126, anchoring the ligand within the binding pocket. nih.gov The orientation of the phenyl group can further influence binding through hydrophobic interactions with other residues. nih.gov In a study of ortho-substituted phenols docked into the active site of tyrosinase, the phenolic hydroxyl group was shown to interact with the copper ions in the active site, with calculated dissociation constants (Kd) in the millimolar range. mdpi.com

The binding affinity of a ligand to its target is often expressed as a docking score or binding energy. For example, in a study of piperine, a naturally occurring piperidine alkaloid, the binding affinity with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) was calculated to be -8.3 kcal/mol. nanobioletters.com Similarly, docking of various phenolic compounds with human pancreatic α-amylase has shown potent binding affinities, with docking scores as low as -9.40 kcal/mol for rutin. nih.gov These values indicate a strong and favorable interaction between the ligand and the protein.

Interactive Data Table: Molecular Docking of Piperidine and Phenolic Analogs

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Piperidine Derivative | Sigma-1 Receptor | Not specified | Glu172, Asp126 |

| Piperine | PPARγ | -8.3 | CYS-285, HIS-323, LEU-340, TYR-473 |

| Ferulic Acid (Phenolic) | Tyrosinase (oxy form) | - (Kd = 7.8 mM) | Copper ions |

| Rutin (Phenolic) | Pancreatic α-amylase | -9.40 | Not specified |

| Nicotiflorin (Phenolic) | Pancreatic α-amylase | -9.10 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

QSAR studies on phenolic compounds have revealed that their antioxidant activity is correlated with various molecular descriptors, including those related to drug-likeness, molecular fingerprints, and physicochemical, topological, constitutional, and electronic properties. nih.gov For a series of phenolic compounds with NO donor functions, QSAR models were developed using techniques like Genetic Function Approximation (GFA) and Genetic Partial Least Squares (G/PLS), incorporating topological, structural, electronic, and thermodynamic descriptors. nih.gov

The statistical quality of a QSAR model is assessed by several parameters. The squared correlation coefficient (R²) indicates the proportion of variance in the biological activity that is predictable from the descriptors. A high R² value (close to 1) signifies a good model. The cross-validated squared correlation coefficient (Q²) is a measure of the model's predictive ability. A robust QSAR model will have a high Q² value. Other statistical parameters include the standard error of the estimate (s) and the F-statistic. nih.govunipd.it

Interactive Data Table: Statistical Parameters of Representative QSAR Models for Phenolic Compounds

| Model Type | R² | Q² | Descriptors Used |

| GFA Model | Not specified | Not specified | Topological, Structural, Thermodynamic |

| G/PLS Model | Not specified | Not specified | Spatial, Electronic, Thermodynamic |

| Discriminant Analysis | Not specified | Not specified | Drug-likeness, Molecular Fingerprints, Physicochemical |

Quantum Chemical Calculations for Geometry Optimization (e.g., DFT Methods)

For piperidine derivatives, DFT calculations have been employed to investigate their structural and electronic properties. researchgate.net The optimized molecular geometry from DFT calculations can be compared with experimental data from X-ray crystallography to validate the computational method. For instance, a study on a substituted piperidin-4-one showed good agreement between the DFT-calculated and experimentally determined bond angles and bond distances. irjweb.com Such studies often reveal that the piperidine ring adopts a stable chair conformation. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. irjweb.comsemanticscholar.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comscirp.org For a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com In another study on quinoline, the HOMO-LUMO gap was found to be -4.83 eV, suggesting that charge transfer can readily occur within the molecule, which is often associated with its bioactivity. scirp.org

Interactive Data Table: HOMO-LUMO Energies and Gaps from DFT Calculations

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 |

| Cinnamic Acid | Not specified | Not specified | 0.0205 |

Prediction of Electronic Properties and Chemical Reactivity

Beyond FMO analysis, DFT and other quantum chemical methods can be used to calculate a range of electronic properties and reactivity descriptors. These include ionization potential, electron affinity, chemical potential, hardness, softness, and the electrophilicity index. dergipark.org.tr These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict how it will interact with other molecules.

The molecular electrostatic potential (MEP) is another important property that can be calculated. The MEP map illustrates the charge distribution within a molecule and helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions. semanticscholar.orgdergipark.org.tr

Dynamics Simulations for Conformational Analysis and Binding Mode Refinement

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. In the context of ligand-target interactions, MD simulations can be used to refine the binding modes predicted by molecular docking and to assess the stability of the ligand-receptor complex over time.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored during an MD simulation. A stable RMSD value over the simulation time suggests that the complex is in a stable conformation. nih.govresearchgate.netmdpi.com For example, a 50 ns MD simulation of a piperidine derivative in complex with the S1R showed that the ligand remained stable in the binding site. nih.gov In another study, a 100 ns MD simulation was used to assess the stability of piperidine derivatives bound to α-glucosidase and cholinesterase. researchgate.net MD simulations can also reveal dynamic changes in protein conformation upon ligand binding and provide a more accurate picture of the binding interactions. nih.govnih.gov

Interactive Data Table: RMSD Values from Molecular Dynamics Simulations

| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Interpretation |

| Piperidine Derivative-S1R Complex | 50 | Stable (value not specified) | Stable binding |

| Pyridin-2-one Analog-mIDH1 Complex | 100 | ~1.15 | Stable binding after initial fluctuation |

| Piperidine Derivative-Acetylcholinesterase | 100 | Not specified | Stable complex |

Advanced Analytical Methodologies for Compound Characterization and Study

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For 3-(Piperidin-2-yl)phenol hydrochloride, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the phenol (B47542) ring would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (multiplicity) indicating their substitution pattern and coupling to adjacent protons. The protons on the piperidine (B6355638) ring would resonate in the more upfield aliphatic region (typically 1.5-3.5 ppm). The proton on the carbon adjacent to the nitrogen (the C2 proton) would likely be the most downfield of the piperidine protons due to the deshielding effect of the nitrogen atom. The N-H proton of the piperidine hydrochloride and the O-H proton of the phenol group would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

Table 1: Expected ¹H and ¹³C NMR Spectral Data for this compound

| Atom Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity (¹H NMR) | Notes |

|---|---|---|---|

| Phenolic O-H | Variable, broad | Singlet | Exchangeable with D₂O |

| Piperidine N-H₂⁺ | Variable, broad | Singlet | Exchangeable with D₂O |

| Aromatic C-H | 6.5 - 7.5 | Multiplets | Specific splitting depends on substitution |

| Piperidine C2-H | 3.0 - 4.0 | Multiplet | Adjacent to nitrogen and aromatic ring |

| Piperidine N-CH₂ | 2.5 - 3.5 | Multiplets | |

| Piperidine -CH₂- | 1.5 - 2.5 | Multiplets | |

| Aromatic C-O | 150 - 160 | ||

| Aromatic C-C(piperidine) | 130 - 145 | ||

| Aromatic C-H | 115 - 130 | ||

| Piperidine C2 | 50 - 60 | ||

| Piperidine C6 | 40 - 50 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group of the phenol, the N-H group of the piperidinium ion, aromatic and aliphatic C-H bonds, the C-O bond of the phenol, and C-N bonds of the piperidine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The phenol moiety in this compound acts as a chromophore. The UV-Vis spectrum would be expected to display absorption maxima characteristic of a substituted benzene ring. The position and intensity of these absorptions can be influenced by the solvent and the pH of the solution.

Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound

| Technique | Functional Group/Chromophore | Expected Absorption Range/Maximum |

|---|---|---|

| IR Spectroscopy | Phenolic O-H stretch | 3200-3600 cm⁻¹ (broad) |

| IR Spectroscopy | N-H₂⁺ stretch (Ammonium salt) | 2400-3200 cm⁻¹ (broad) |

| IR Spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| IR Spectroscopy | Aliphatic C-H stretch | 2850-3000 cm⁻¹ |

| IR Spectroscopy | C=C aromatic ring stretch | 1450-1600 cm⁻¹ |

| IR Spectroscopy | C-O stretch (Phenol) | 1200-1260 cm⁻¹ |

| IR Spectroscopy | C-N stretch | 1000-1250 cm⁻¹ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the protonated molecule [M+H]⁺, which is the free base C₁₁H₁₅NO. This allows for the unambiguous determination of its elemental composition.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For 3-(Piperidin-2-yl)phenol, the fragmentation would likely involve cleavage of the piperidine ring and the bond connecting the two rings. The PubChem database provides predicted collision cross-section values for various adducts of the compound, which is a parameter related to the ion's shape and can be measured by ion mobility mass spectrometry. uni.lunih.gov

Table 3: Predicted Mass Spectrometry Data for 3-(Piperidin-2-yl)phenol

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 178.12265 | 139.5 |

| [M+Na]⁺ | 200.10459 | 144.4 |

| [M-H]⁻ | 176.10809 | 141.3 |

Data is for the free base, 3-(Piperidin-2-yl)phenol, as predicted by computational models. uni.lunih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. For a chiral compound like this compound, single-crystal X-ray diffraction can also determine the absolute stereochemistry.

A successful crystallographic analysis would reveal the conformation of the piperidine ring (typically a chair conformation), the relative orientation of the phenol and piperidine rings, and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. The hydrochloride salt would likely show a hydrogen bond between the chloride ion and the protonated nitrogen of the piperidine ring.

Chromatographic Techniques (HPLC, GC-MS, TLC) for Purity and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (with an acidic modifier like formic acid or trifluoroacetic acid to ensure the compound is protonated and sharp peaks are obtained) and an organic solvent like acetonitrile or methanol. A UV detector set at the absorption maximum of the phenol chromophore would be used for detection. Chiral HPLC columns could also be used to separate the enantiomers of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its salt form and the presence of polar -OH and -NH groups. However, derivatization of these functional groups to make the molecule more volatile (e.g., by silylation) would allow for its analysis by GC-MS. This technique is highly sensitive and provides both retention time data for quantification and mass spectra for identification.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable solvent system would be developed to achieve good separation of the compound from any starting materials or byproducts on a silica gel plate, with visualization typically achieved using UV light or a staining agent.

Table 4: Overview of Chromatographic Techniques for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Primary Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol with acid | UV-Vis | Purity assessment, quantification |

| Chiral HPLC | Chiral Stationary Phase | Varies (e.g., Hexane/Isopropanol) | UV-Vis | Separation of enantiomers |

| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometry | Identification and quantification of volatile derivatives |

Preclinical Metabolism and Pharmacokinetic Research

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

There is no available data from in vitro studies such as plasma or hepatic S9 stability assays for 3-(Piperidin-2-yl)phenol hydrochloride. Information regarding its membrane permeability, which is often predicted using cellular models like Caco-2 or PAMPA, is also absent from the scientific literature.

Identification of Metabolic Pathways